molecular formula C23H20N4O2S B3897146 2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(3-hydroxybenzylidene)acetohydrazide

2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(3-hydroxybenzylidene)acetohydrazide

Cat. No. B3897146
M. Wt: 416.5 g/mol
InChI Key: VTWCGNSBXVSNAD-ZVHZXABRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(3-hydroxybenzylidene)acetohydrazide is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(3-hydroxybenzylidene)acetohydrazide is not fully understood. However, it has been suggested that this compound exerts its biological activities through the modulation of various signaling pathways, including the NF-κB and MAPK pathways. It has also been shown to inhibit the activity of various enzymes, such as COX-2 and iNOS.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to possess antioxidant properties, which can help to protect cells from oxidative stress. This compound has also been shown to exhibit anti-inflammatory properties, which can help to reduce inflammation in the body. Additionally, it has been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(3-hydroxybenzylidene)acetohydrazide in lab experiments include its potential therapeutic applications and its ability to modulate various signaling pathways. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on 2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(3-hydroxybenzylidene)acetohydrazide. One potential direction is to investigate its potential use in the treatment of various diseases, such as diabetes, Alzheimer's disease, and cardiovascular diseases. Another direction is to investigate its potential as a chemotherapeutic agent for the treatment of cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.

Scientific Research Applications

2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(3-hydroxybenzylidene)acetohydrazide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit various biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound has also been investigated for its potential use in the treatment of various diseases, such as diabetes, Alzheimer's disease, and cardiovascular diseases.

properties

IUPAC Name

2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(E)-(3-hydroxyphenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O2S/c28-19-10-6-9-18(13-19)14-24-26-22(29)16-30-23-25-20-11-4-5-12-21(20)27(23)15-17-7-2-1-3-8-17/h1-14,28H,15-16H2,(H,26,29)/b24-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTWCGNSBXVSNAD-ZVHZXABRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NN=CC4=CC(=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N/N=C/C4=CC(=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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